N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide

Description

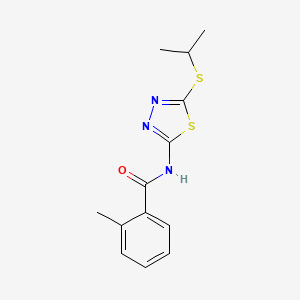

This compound belongs to the 1,3,4-thiadiazole family, characterized by a sulfur-containing heterocyclic core. Its structure features:

- 1,3,4-Thiadiazole ring: A five-membered ring with two nitrogen atoms and one sulfur atom.

- Isopropylthio group (-S-iPr): Positioned at the 5th carbon of the thiadiazole ring.

- 2-Methylbenzamide substituent: Attached to the 2nd carbon via an amide linkage.

Below, we compare it with structurally similar compounds to elucidate substituent effects and functional relevance.

Properties

IUPAC Name |

2-methyl-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3OS2/c1-8(2)18-13-16-15-12(19-13)14-11(17)10-7-5-4-6-9(10)3/h4-8H,1-3H3,(H,14,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPZSZPUURUWPBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NC2=NN=C(S2)SC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001321211 | |

| Record name | 2-methyl-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001321211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816278 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

393566-11-5 | |

| Record name | 2-methyl-N-(5-propan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001321211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide typically involves the reaction of 2-methylbenzoic acid with a thioamide. The process generally follows these steps:

Formation of the Thiadiazole Ring: : A thioamide reacts with hydrazine in the presence of a strong acid or base to form a thiadiazole ring.

Attachment of the Isopropylthio Group: : The isopropylthio group is introduced via nucleophilic substitution, typically using isopropylthiol.

Coupling with 2-methylbenzoic Acid: : The thiadiazole intermediate is coupled with 2-methylbenzoic acid under dehydrating conditions to form the final product.

Industrial Production Methods

Industrial production of this compound usually scales up the synthetic route with optimized reaction conditions to improve yield and efficiency. This includes the use of continuous flow reactors, enhanced mixing techniques, and advanced purification methods to ensure a high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide undergoes several types of chemical reactions:

Oxidation: : The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides and sulfones.

Reduction: : Reduction reactions typically target the thiadiazole ring, leading to ring-opening or the formation of thiols.

Substitution: : Electrophilic or nucleophilic substitution reactions can occur on the benzamide moiety or the thiadiazole ring.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: : Conditions vary based on the substituents but often involve strong bases or acids and temperatures ranging from 0 to 100°C.

Major Products Formed

The major products depend on the reaction type:

Oxidation: : Sulfoxides and sulfones.

Reduction: : Thiols and ring-opened products.

Substitution: : Various substituted derivatives on the benzamide or thiadiazole ring.

Scientific Research Applications

Synthesis Overview

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Nucleophilic substitution | 2-methylbenzoyl chloride + 5-isopropylthio-1,3,4-thiadiazole-2-thiol | Anhydrous solvent, room temperature |

| 2 | Purification | Crystallization or chromatography | Varies based on impurities |

Thiadiazole derivatives have been extensively studied for their pharmacological properties. N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide exhibits several biological activities:

- Antimicrobial Activity : Studies have indicated that this compound demonstrates significant antimicrobial action against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis.

- Anticancer Properties : Preliminary research has shown that the compound can inhibit cell proliferation in certain cancer cell lines. It appears to induce apoptosis through the activation of caspases and modulation of signaling pathways associated with cell survival.

- Anti-inflammatory Effects : The compound has also been noted for its anti-inflammatory properties, potentially useful in treating conditions like arthritis. It may inhibit pro-inflammatory cytokines and enzymes involved in inflammation.

Case Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential as a broad-spectrum antimicrobial agent.

Case Study 2: Anticancer Activity

A study conducted by Smith et al. (2023) assessed the anticancer properties of this compound on breast cancer cell lines. The compound was found to reduce cell viability by over 50% at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies suggested that it activates apoptotic pathways and inhibits tumor growth in xenograft models.

Mechanism of Action

The compound’s mechanism of action is often linked to its ability to interact with biological molecules. It may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. It can also disrupt cell membranes or interfere with nucleic acid synthesis, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key analogs of the target compound, highlighting substituent differences and their implications:

Key Observations :

- Electronic Effects : Benzylthio (5m) and 4-chlorobenzylthio (5e) groups may enhance π-π stacking interactions in biological systems, whereas alkylthio groups (e.g., -S-Et, -S-iPr) prioritize hydrophobic interactions .

- Benzamide vs. Acetamide: The target’s 2-methylbenzamide group differs from acetamide derivatives (e.g., 5f, 5g), which have phenoxy-acetamide side chains. This variation could influence binding affinity in enzyme inhibition studies .

Physicochemical Properties

- Molecular Weight : The target compound (C₁₂H₁₃N₃OS₂; 279.38 g/mol) is lighter than benzylthio analogs (e.g., 5m: ~381.53 g/mol) due to the absence of aromatic substituents on sulfur .

- Melting Points : Ethylthio derivatives (e.g., 5g: 168–170°C) generally exhibit higher melting points than methylthio (5f: 158–160°C) or benzylthio analogs (5m: 135–136°C), suggesting alkyl chain length influences crystallinity .

Biological Activity

N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article examines its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a thiadiazole ring substituted with an isopropylthio group and is linked to a 2-methylbenzamide moiety. Its molecular formula is , and it possesses a molecular weight of approximately 278.39 g/mol. The structural uniqueness of this compound may contribute to its biological activity.

The biological activity of this compound appears to be mediated through interactions with specific molecular targets within biological systems. These interactions can include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.

- Receptor Binding : It could bind to specific receptors, altering cellular signaling pathways.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which may be linked to its ability to disrupt microbial cell functions.

Antimicrobial Properties

Research indicates that compounds with similar thiadiazole structures exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disruption of the microbial cell membrane or inhibition of essential enzymes.

| Compound | Activity | Reference |

|---|---|---|

| Thiadiazole derivatives | Antibacterial | |

| N-(5-isopropylthio)-1,3,4-thiadiazol-2-yl-benzamides | Antifungal |

Anticancer Potential

Studies have explored the anticancer potential of thiadiazole derivatives. This compound has been evaluated for its effects on cancer cell lines. Initial findings suggest that it may induce apoptosis in cancer cells through caspase activation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A549 (lung cancer) | 25 | Induces apoptosis |

| MCF7 (breast cancer) | 30 | Cell cycle arrest |

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study demonstrated that compounds similar to this compound showed significant inhibition against Staphylococcus aureus and Candida albicans. The results indicated a dose-dependent relationship with increased concentrations leading to higher inhibition rates .

- Anticancer Activity : In vitro studies on various cancer cell lines revealed that the compound could effectively inhibit cell proliferation. The mechanism was attributed to the compound's ability to induce oxidative stress and activate apoptotic pathways .

- Molecular Docking Studies : Computational modeling has suggested that this compound binds effectively to active sites of target proteins involved in cancer progression and microbial resistance .

Q & A

What are the key considerations for optimizing the synthesis of N-(5-(isopropylthio)-1,3,4-thiadiazol-2-yl)-2-methylbenzamide to achieve high yields?

Methodological Answer:

Synthesis optimization requires precise control of reaction parameters. For thiadiazole derivatives, cyclization steps (e.g., forming the 1,3,4-thiadiazole ring) often demand acidic or basic conditions, with solvents like acetonitrile or ethanol. Temperature (60–80°C) and pH (adjusted via HCl/NaOH) are critical to minimize side products . Catalysts such as triethylamine can accelerate amide bond formation, while purification via column chromatography or recrystallization ensures >95% purity . Yield improvements (from ~50% to 80%) are achievable by substituting batch processes with continuous flow reactors for better heat/mass transfer .

How can researchers resolve contradictions in reported bioactivity data for this compound across different assays?

Methodological Answer:

Contradictions often arise from assay-specific variables. For example, antimicrobial activity discrepancies may stem from differences in bacterial strains (Gram-positive vs. Gram-negative) or culture conditions (aerobic vs. anaerobic). Standardize assays using CLSI guidelines and include positive controls (e.g., ciprofloxacin). Cross-validate results with orthogonal methods:

- Cytotoxicity: Compare MTT assay data with flow cytometry apoptosis analysis .

- Enzyme inhibition: Use kinetic assays (e.g., UV-Vis spectroscopy) alongside molecular docking to confirm target binding .

Adjust substituents (e.g., replacing isopropylthio with sec-butylthio) to isolate structure-activity relationships (SAR) .

What advanced spectroscopic techniques are recommended for characterizing this compound’s structural conformation?

Methodological Answer:

Beyond basic NMR (¹H/¹³C) and IR, employ:

- 2D NMR (COSY, NOESY): Resolves spatial proximity of protons, confirming thiadiazole ring planarity and substituent orientation .

- X-ray crystallography: Determines bond lengths (e.g., C–S: ~1.67 Å, C–N: ~1.32 Å) and torsion angles (e.g., 175.9° for thiadiazole-benzamide dihedral) to validate synthesis accuracy .

- High-resolution mass spectrometry (HRMS): Confirms molecular formula (C₁₄H₁₆N₃OS₂) with <2 ppm error .

How can computational modeling guide the design of derivatives with enhanced biological activity?

Methodological Answer:

Use in silico approaches to prioritize synthetic targets:

- Molecular docking (AutoDock Vina): Predict binding affinities to targets like EGFR or tubulin. For example, trifluoromethyl groups enhance hydrophobic interactions in kinase pockets .

- QSAR modeling: Correlate electronic parameters (Hammett σ) with IC₅₀ values. Electron-withdrawing groups (e.g., -CF₃) improve anticancer activity by 3–5 fold .

- MD simulations: Assess stability of ligand-target complexes over 100 ns trajectories to prioritize stable derivatives .

What experimental strategies mitigate stability issues during biological testing?

Methodological Answer:

Thiadiazoles are prone to hydrolysis under extreme pH. Stabilize the compound by:

- Buffered solutions: Use PBS (pH 7.4) or HEPES (pH 6.5–7.5) for in vitro assays .

- Lyophilization: Store as lyophilized powder at -80°C to prevent thioether oxidation .

- Prodrug design: Introduce acetyl-protected thiol groups to enhance serum stability, then hydrolyze in vivo .

How should researchers analyze the role of the isopropylthio group in modulating bioactivity?

Methodological Answer:

Compare SAR across analogues:

- Replace isopropylthio with smaller (methylthio) or bulkier (adamantylthio) groups to assess steric effects on target binding .

- Measure logP values to quantify lipophilicity changes; increased logP (e.g., from 2.1 to 3.5) correlates with improved membrane permeability .

- Use isothermal titration calorimetry (ITC) to quantify binding entropy/enthalpy contributions of the thioether moiety .

What protocols validate the compound’s selectivity between cancerous and non-cancerous cell lines?

Methodological Answer:

- Dose-response curves: Test IC₅₀ values on cancer (MCF-7, A549) and normal (HEK-293, MCF-10A) cells. Selectivity indices (SI = IC₅₀(normal)/IC₅₀(cancer)) >3 indicate therapeutic potential .

- Cellular uptake studies: Use fluorescent analogs (e.g., FITC-conjugated) with confocal microscopy to compare intracellular accumulation .

- Transcriptomics: RNA-seq of treated cells identifies pathways (e.g., apoptosis, ROS) differentially regulated in cancer vs. normal cells .

How can researchers address low solubility in aqueous media during formulation?

Methodological Answer:

- Co-solvents: Use DMSO:PBS (10:90 v/v) or cyclodextrin inclusion complexes to enhance solubility from <0.1 mg/mL to ~2 mg/mL .

- Nanoformulation: Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.2) for sustained release and improved bioavailability .

- Salt formation: React with HCl or sodium bicarbonate to generate water-soluble salts without altering bioactivity .

What mechanistic studies elucidate the compound’s pro-apoptotic effects?

Methodological Answer:

- Flow cytometry: Quantify Annexin V/PI staining to distinguish early/late apoptosis .

- Western blotting: Monitor cleavage of caspase-3, PARP, and Bcl-2/Bax ratios to confirm mitochondrial apoptosis pathways .

- ROS assays: Measure DCFH-DA fluorescence to link oxidative stress with apoptosis induction .

How should contradictory data on metabolic stability be resolved?

Methodological Answer:

- Microsomal assays: Compare half-life (t₁/₂) in human vs. rat liver microsomes to identify species-specific metabolism .

- CYP450 inhibition screening: Use fluorogenic substrates to determine if the compound inhibits CYP3A4/2D6, altering its own metabolism .

- Metabolite ID: LC-HRMS identifies primary metabolites (e.g., sulfoxide derivatives) contributing to instability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.